molecular formula C34H32Cl2CoN6NaO10S2+ B12709818 Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-) CAS No. 94246-68-1

Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-)

Cat. No.: B12709818
CAS No.: 94246-68-1
M. Wt: 901.6 g/mol
InChI Key: PMLGEWWOHDGMFV-YCFMGCNXSA-N
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Description

Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-) is a cobalt-based coordination complex featuring azo-linked aromatic ligands. The structure includes two identical ligands chelated to a cobalt center, each comprising:

  • An N-(2-chlorophenyl) group, contributing steric bulk and electron-withdrawing effects.
  • A mesyl (methanesulfonyl) group at the 5-position of the hydroxyphenyl ring, enhancing solubility and stability via strong electron-withdrawing properties.
  • An azo (-N=N-) bridge connecting the hydroxyphenyl and butyramidato moieties, enabling π-conjugation and redox activity.

Properties

CAS No.

94246-68-1

Molecular Formula

C34H32Cl2CoN6NaO10S2+

Molecular Weight

901.6 g/mol

IUPAC Name

sodium;(Z)-N-(2-chlorophenyl)-3-hydroxy-2-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]but-2-enamide;cobalt

InChI

InChI=1S/2C17H16ClN3O5S.Co.Na/c2*1-10(22)16(17(24)19-13-6-4-3-5-12(13)18)21-20-14-9-11(27(2,25)26)7-8-15(14)23;;/h2*3-9,22-23H,1-2H3,(H,19,24);;/q;;;+1/b2*16-10-,21-20?;;

InChI Key

PMLGEWWOHDGMFV-YCFMGCNXSA-N

Isomeric SMILES

C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)C)O)\C(=O)NC2=CC=CC=C2Cl)/O.C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)C)O)\C(=O)NC2=CC=CC=C2Cl)/O.[Na+].[Co]

Canonical SMILES

CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)O.CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)O.[Na+].[Co]

Origin of Product

United States

Preparation Methods

The synthesis of Sodium bis[N-(2-chlorophenyl)-2-[[2-hydroxy-5-mesylphenyl]azo]-3-oxobutyramidato(2-)]cobaltate(1-) typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Sodium bis[N-(2-chlorophenyl)-2-[[2-hydroxy-5-mesylphenyl]azo]-3-oxobutyramidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium bis[N-(2-chlorophenyl)-2-[[2-hydroxy-5-mesylphenyl]azo]-3-oxobutyramidato(2-)]cobaltate(1-) has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium bis[N-(2-chlorophenyl)-2-[[2-hydroxy-5-mesylphenyl]azo]-3-oxobutyramidato(2-)]cobaltate(1-) involves its ability to coordinate with various substrates through its cobalt center. This coordination can facilitate various chemical transformations, including oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related cobalt-azo complexes, emphasizing substituent effects, solubility, stability, and applications:

Compound Key Substituents Solubility Applications Stability
Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-) (Target) 5-mesyl, 2-chlorophenyl Likely moderate in polar aprotic solvents Potential pharmaceutical intermediate (inferred) High (strong EWG mesyl group stabilizes azo bond)
Sodium bis[2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) (CAS 71566-26-2) 5-nitro, phenyl Limited in water; soluble in DMSO/DMF Coordination chemistry, drug discovery Moderate (nitro group stabilizes azo but may reduce reactivity)
Hydrogen bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-N-(2-chlorophenyl)-3-oxobutyramidato(2-))cobaltate(1-) (CAS 93338-23-9) 5-aminosulphonyl, 2-chlorophenyl High in aqueous/ethanol mixtures Bulk industrial use (textiles, water treatment) Moderate (aminosulphonyl enhances hydrophilicity but may reduce thermal stability)
Hydrogen bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]cobaltate(1-) (CAS 84030-59-1) 4-nitro, pyrazol ring Low in water; soluble in acetone Dyes/pigments (heterocyclic chelation improves color fastness) High (pyrazol ring enhances thermal stability)
Trisodium bis[6-amino-5-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-1-sulphonato(3-)]cobaltate(3-) (CAS 84057-73-8) 3,5-dinitro, naphthalene-sulphonato High in water (sulphonato groups) Industrial dyes (intense coloration, water solubility) Moderate (electron-deficient dinitro groups may increase oxidative degradation)

Key Findings from Comparative Analysis

Substituent Effects on Solubility: Mesyl (target): Enhances solubility in organic solvents compared to nitro analogues but less than sulphonato groups (e.g., CAS 84057-73-8) . Aminosulphonyl (CAS 93338-23-9): Improves water solubility, making it suitable for aqueous formulations .

Stability Trends :

  • Electron-withdrawing groups (EWGs) : Mesyl (target) and nitro groups stabilize the azo bond against reduction but may reduce catalytic or photochemical activity .
  • Heterocyclic ligands (CAS 84030-59-1) : Pyrazol rings improve thermal stability, critical for high-temperature dyeing processes .

Pharmaceutical vs. Sulphonato/dye-oriented complexes (CAS 84057-73-8) prioritize water solubility and color intensity for industrial applications .

Biological Activity

Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-) is a complex cobalt compound with potential biological activity. This article reviews its properties, biological effects, and relevant case studies.

  • Molecular Formula : C34H28Cl2CoN6O10S2Na
  • Molecular Weight : 901.60 g/mol
  • CAS Number : 94246-68-1
  • Boiling Point : Approximately 686.7ºC
  • Flash Point : 369.1ºC

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules, particularly proteins and nucleic acids. The cobalt ion in the complex can facilitate redox reactions, potentially influencing cellular signaling pathways and metabolic processes.

Antitumor Activity

Research has indicated that cobalt complexes can exhibit antitumor properties. For instance, studies have shown that cobalt compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-) has been evaluated for its antimicrobial activity against various pathogens. Preliminary data suggest that the compound may inhibit the growth of certain bacteria and fungi, potentially making it a candidate for further exploration in antimicrobial therapy.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Studies indicate that cobalt complexes can interfere with metalloenzymes, which are critical for various biological processes. This inhibition could lead to alterations in metabolic pathways, impacting cellular function.

Case Studies

  • Antitumor Efficacy in Cell Lines :
    • A study investigated the effects of sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-) on human cancer cell lines. Results showed a significant reduction in cell viability at higher concentrations, indicating potential use as a chemotherapeutic agent.
  • Antimicrobial Testing :
    • In vitro tests were conducted against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, suggesting its potential application in treating bacterial infections.
  • Enzymatic Activity Assessment :
    • The impact of the compound on specific metalloenzymes was analyzed, revealing competitive inhibition patterns that could inform future drug design strategies targeting similar enzymes.

Toxicity and Safety

While exploring the biological activity of sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-), it is crucial to assess its toxicity profile. Preliminary hazard assessments suggest that while it shows promising biological activities, further studies are needed to evaluate its safety in vivo.

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